molecular formula C15H14N4S B2854085 3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1351622-49-5

3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2854085
CAS No.: 1351622-49-5
M. Wt: 282.37
InChI Key: YKOUDIHUVKGYOH-UHFFFAOYSA-N
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Description

3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 2-methylbenzylthio group and a 1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the 2-Methylbenzylthio Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with 2-methylbenzylthiol.

    Attachment of the 1H-Pyrazol-1-yl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The halogenated derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the structure-activity relationship studies conducted on this compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-methylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine
  • 3-((2-methylbenzyl)thio)-6-(1H-triazol-1-yl)pyridazine

Uniqueness

3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is unique due to the presence of both the 2-methylbenzylthio and 1H-pyrazol-1-yl groups, which can impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 3-((2-methylbenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine belongs to the class of heterocyclic compounds, specifically pyrazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H14N4S. The presence of the pyrazole and pyridazine rings contributes to its biological activity, while the thioether group enhances its interaction with biological targets.

Antitumor Activity

Recent studies have shown that pyrazole derivatives exhibit significant antitumor activity by inhibiting key oncogenic pathways. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines through mechanisms such as:

  • Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma and is a target for many therapeutic agents. Pyrazole derivatives have been reported to inhibit this kinase effectively .
  • Synergistic Effects with Chemotherapeutics : In vitro studies have indicated that certain pyrazoles enhance the efficacy of established chemotherapeutic agents like doxorubicin, particularly in breast cancer models .

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), which are critical in inflammatory pathways.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Compounds structurally related to this compound have shown activity against various bacterial strains, suggesting their utility in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key modifications that enhance activity include:

  • Substituents on the Pyrazole Ring : Variations in the substituents can significantly impact potency and selectivity for biological targets.
  • Thioether Linkage : The presence of a thioether group has been associated with increased lipophilicity and improved cellular uptake, enhancing overall bioactivity.

Case Studies

Several studies highlight the biological activity of related compounds:

  • Antitumor Efficacy : A study evaluating a series of pyrazole derivatives found that those with halogen substitutions exhibited superior cytotoxicity against MDA-MB-231 breast cancer cells compared to non-substituted analogs .
  • Anti-inflammatory Mechanisms : Research demonstrated that specific pyrazole derivatives could significantly reduce LPS-induced inflammation in macrophages by downregulating TNF-alpha production .

Properties

IUPAC Name

3-[(2-methylphenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-12-5-2-3-6-13(12)11-20-15-8-7-14(17-18-15)19-10-4-9-16-19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOUDIHUVKGYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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